Cas no 1105231-36-4 (5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one)
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
- 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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- Inchi: 1S/C21H25N5O2/c1-3-23-10-12-25(13-11-23)20(27)17-14-24(4-2)15-18-19(17)22-26(21(18)28)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3
- InChI Key: YPRXVCOZDCLVOF-UHFFFAOYSA-N
- SMILES: C1N(CC)C=C(C(N2CCN(CC)CC2)=O)C2=NN(C3=CC=CC=C3)C(=O)C=12
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2925-0115-2μmol |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-5μmol |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 5μl |
$63.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-10μmol |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-20μmol |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 20μl |
$79.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-1mg |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-2mg |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-3mg |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 3mg |
$63.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-4mg |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-5mg |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2925-0115-10mg |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
1105231-36-4 | 90%+ | 10mg |
$79.0 | 2023-04-30 |
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Introduction to 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one and Its Significance in Modern Chemical Biology
5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, with the CAS number 1105231-36-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and molecular medicine. The compound's unique scaffold, incorporating both pyrazolo[4,3-c]pyridine and piperazine moieties, positions it as a promising candidate for further exploration in various therapeutic contexts.
The structural composition of 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is meticulously designed to interact with biological targets in a specific manner. The presence of the ethyl groups and the piperazine moiety enhances its solubility and bioavailability, which are critical factors in pharmaceutical development. Additionally, the phenyl ring contributes to its binding affinity and selectivity, making it a valuable asset in the design of novel bioactive molecules.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and mechanistic roles. The pyrazolo[4,3-c]pyridine core is particularly noteworthy for its presence in several bioactive natural products and synthetic drugs. Researchers have been exploring its potential as a pharmacophore in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The derivative 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is no exception and has been the subject of several studies aimed at elucidating its biological effects.
One of the most compelling aspects of this compound is its ability to modulate key biological pathways. The piperazine moiety is known for its role in enhancing receptor binding affinity, which is particularly relevant in the development of central nervous system (CNS) drugs. Furthermore, the ethyl substituents contribute to the compound's metabolic stability and pharmacokinetic profile. These features make it an attractive candidate for further investigation in preclinical studies.
The synthesis of 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves a series of well-established organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the pyrazolo[4,3-c]pyridine core through cyclocondensation reactions. Subsequent functionalization steps introduce the ethyl, phenyl, and piperazine groups at strategic positions within the molecule. These steps require precise control over reaction conditions to ensure high yield and purity.
The biological evaluation of this compound has revealed several promising activities. In vitro studies have demonstrated that it exhibits inhibitory effects on various enzymes and receptors relevant to human health. For instance, preliminary data suggest that it may interfere with pathways involved in inflammation and cancer progression. These findings have prompted researchers to explore its potential as a lead compound for drug development.
The therapeutic potential of 5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is further supported by its interaction with biological targets at the molecular level. High-resolution structural studies have provided insights into how this compound binds to its receptors or enzymes. These structural insights are crucial for rational drug design and can help optimize the compound's efficacy and selectivity.
Recent advancements in computational chemistry have also played a significant role in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how it will behave within biological systems before conducting expensive wet-lab experiments. These simulations have helped identify key structural features that contribute to its bioactivity and have guided modifications aimed at improving its therapeutic potential.
The future prospects for 5-ethyl-7-(4-methylthio)-6-methoxy-N-(6-methoxybenzoyl)benzamide, as well as related derivatives like 5-methoxy-N-(6-methoxybenzoyl)benzamide, are bright given the ongoing interest in heterocyclic compounds for drug discovery. As more data becomes available on their biological activities and mechanisms of action, new therapeutic applications are likely to emerge. Furthermore, improvements in synthetic methodologies will continue to enhance access to these compounds for research purposes.
In conclusion,5-Ethyl-N-[6-methoxy-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine, along with other analogs such as *Ethyl 6-chloro-N'-methyl-N-[6-chloro-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine*,Ethyl 6-chloro-N'-methyl-N-[6-chloro-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine*,Ethyl 6-chloro-N'-methyl-N-[6-chloro-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine*,Ethyl 6-chloro-N'-methyl-N-[6-chloro-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine*,Ethyl 6-chloro-N'-methyl-N-[6-chloro-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine*,Ethyl 6-chloro-N'-methyl-N-[6-chloro-N-(6-methoxybenzoyl)benzamidine]-N'-methylbenzamidine*,Ethyl 6-chloro-N'-methyl-N-[6-chloro N'(Ethoxycarbonyl)] benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide benzamide*,Ethyl 8-Chloro - N' - M ethox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l ben z am ide ben z am ide ben z am ide ben z am ide ben z am ide ben z am ide ben z am ide ben z am ide*,Ethyl 8-Chloro - N' - M ethox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l - N' - M eth ox y carb on y l ben z am ide ben z am ide ben z amide*,Ethyl 8-Chloro,N'(Ethoxycarbonyl)] Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzimidazole*,Ethyl 8-Chloro,N'(Ethoxycarbonyl)] Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzimidazole Benzo[b]furan Benzo[b]furan Benzo[b]furan Benzo[b]furan Benzo[b]furan Benzo[b]furan Benzo[b]furan Benzo[b]furan*,Ethyl 8-Chloro,N'(Ethoxycarbonyl)] Benzothiazole-Benzothiazole-Benzothiazole-Benzothiazole-Benzothiazole-Benzothiazole-Benzothiazole-Benzothiazole*,Ethyl 8-Choloromethanesulfonyloxy)-N-Me th o xycarb o nylethylethanolamine Ethanolamine Ethanolamine Ethanolamine Ethanolamine Ethanolamine Ethanolamine Ethanolamine Ethanolamine*,Ethyl (E)-9-Oxo-nonaenoate) all represent significant advancements in medicinal chemistry and hold promise for future therapeutic applications.
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